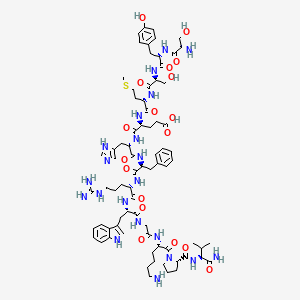

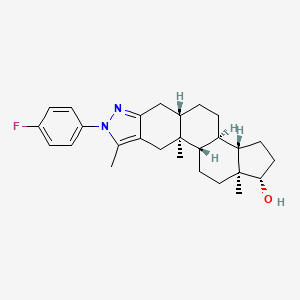

GPR52 agonist-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GPR52 agonist-1 is a potent, orally active, and blood-brain barrier penetrant agonist of the G protein-coupled receptor 52 (GPR52). This compound has shown significant potential in modulating cyclic adenosine monophosphate (cAMP) signaling pathways, making it a promising candidate for the treatment of various neuropsychiatric disorders, including schizophrenia and substance use disorders .

Métodos De Preparación

The synthesis of GPR52 agonist-1 involves several key steps. One common synthetic route includes the reduction of starting materials using triethylsilane and trifluoroacetic acid, followed by nucleophilic substitution reactions and coupling with aminoethanol . The reaction conditions typically involve the use of organic solvents and catalysts to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

GPR52 agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include triethylsilane, trifluoroacetic acid, and aminoethanol . The major products formed from these reactions are intermediates that are further processed to yield the final compound. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

Aplicaciones Científicas De Investigación

GPR52 agonist-1 has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders. It has shown promise in modulating cAMP signaling pathways, which are crucial for regulating neuronal excitability, synaptic plasticity, and gene expression . This compound has demonstrated antipsychotic-like and procognitive effects in preclinical models, making it a potential candidate for the treatment of schizophrenia . Additionally, this compound has been investigated for its ability to suppress methamphetamine-induced hyperactivity, suggesting its potential use in substance use disorders .

Mecanismo De Acción

The mechanism of action of GPR52 agonist-1 involves its binding to the GPR52 receptor, which activates adenylate cyclase. This enzyme converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in cAMP levels . The elevated cAMP levels activate other proteins and enzymes that regulate gene expression, neuronal excitability, and synaptic plasticity. This modulation of cAMP signaling pathways is believed to underlie the compound’s therapeutic effects in neuropsychiatric disorders .

Comparación Con Compuestos Similares

GPR52 agonist-1 can be compared with other similar compounds, such as FTBMT and HTL0041178. FTBMT is a selective GPR52 agonist that has shown antipsychotic-like and procognitive effects in rodents . HTL0041178 is another potent GPR52 agonist with a promising pharmacokinetic profile and oral activity in preclinical models . Both compounds share similar mechanisms of action, involving the modulation of cAMP signaling pathways, but differ in their chemical structures and pharmacokinetic properties. This compound is unique in its ability to penetrate the blood-brain barrier and its potential for treating a broader range of neuropsychiatric disorders .

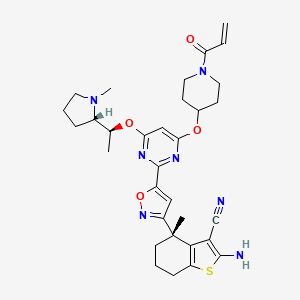

Propiedades

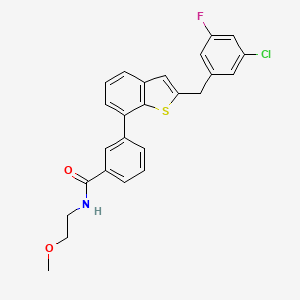

Fórmula molecular |

C25H21ClFNO2S |

|---|---|

Peso molecular |

454.0 g/mol |

Nombre IUPAC |

3-[2-[(3-chloro-5-fluorophenyl)methyl]-1-benzothiophen-7-yl]-N-(2-methoxyethyl)benzamide |

InChI |

InChI=1S/C25H21ClFNO2S/c1-30-9-8-28-25(29)19-6-2-4-17(13-19)23-7-3-5-18-14-22(31-24(18)23)12-16-10-20(26)15-21(27)11-16/h2-7,10-11,13-15H,8-9,12H2,1H3,(H,28,29) |

Clave InChI |

YNXYTOJEFCKHEM-UHFFFAOYSA-N |

SMILES canónico |

COCCNC(=O)C1=CC=CC(=C1)C2=CC=CC3=C2SC(=C3)CC4=CC(=CC(=C4)Cl)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)